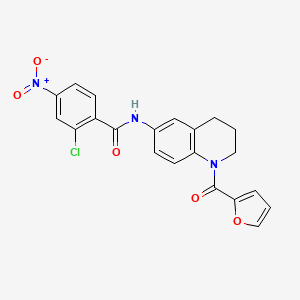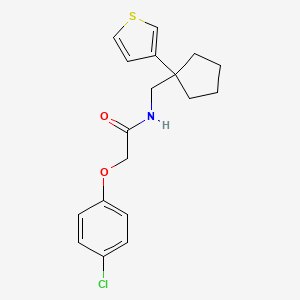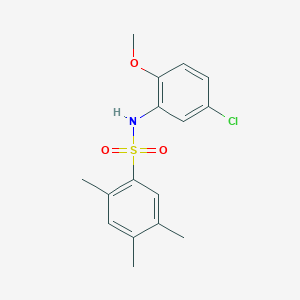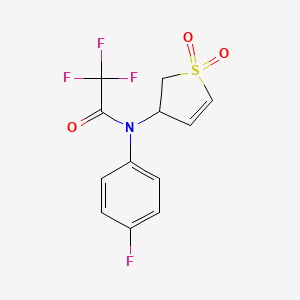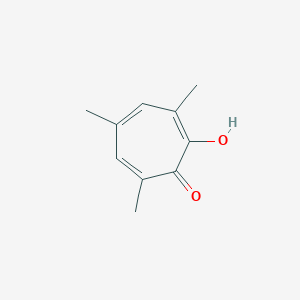![molecular formula C14H9Cl2IN2O B2680747 1-(2,4-二氯苯基)-3-[(5-碘-2-吡啶基)氨基]-2-丙烯-1-酮 CAS No. 338401-08-4](/img/structure/B2680747.png)
1-(2,4-二氯苯基)-3-[(5-碘-2-吡啶基)氨基]-2-丙烯-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dichlorophenyl)-3-[(5-iodo-2-pyridinyl)amino]-2-propen-1-one, otherwise known as I-PPA, is an organic compound with a wide range of applications in scientific research. It is an aromatic compound with a molecular weight of 437.45 g/mol and a melting point of 125-127 °C. I-PPA is a colorless to yellowish solid that is insoluble in water and soluble in organic solvents. It is typically synthesized via a reaction between 2,4-dichlorophenylacetic acid, 5-iodo-2-pyridinecarboxaldehyde, and sodium azide in an aqueous solution.
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(2,4-Dichlorophenyl)-3-[(5-iodo-2-pyridinyl)amino]-2-propen-1-one, focusing on six unique fields:
Pharmacology and Drug Development
1-(2,4-Dichlorophenyl)-3-[(5-iodo-2-pyridinyl)amino]-2-propen-1-one has shown potential as a lead compound in the development of new pharmaceuticals. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases. Researchers are particularly interested in its ability to inhibit specific enzymes and receptors involved in disease pathways .
Cancer Research
This compound has been studied for its anticancer properties. It has demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and interfere with cancer cell signaling pathways. These properties make it a promising candidate for the development of new anticancer drugs .
Neuroscience
In neuroscience, 1-(2,4-Dichlorophenyl)-3-[(5-iodo-2-pyridinyl)amino]-2-propen-1-one is being investigated for its potential neuroprotective effects. It may help in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s by protecting neurons from oxidative stress and apoptosis. Additionally, it could modulate neurotransmitter systems, offering therapeutic benefits for various neurological disorders .
Antimicrobial Research
The compound has shown antimicrobial activity against a range of bacterial and fungal pathogens. Its mechanism of action involves disrupting microbial cell membranes and inhibiting essential enzymes. This makes it a potential candidate for the development of new antibiotics and antifungal agents, addressing the growing issue of antimicrobial resistance .
Inflammation and Immunology
Research has indicated that 1-(2,4-Dichlorophenyl)-3-[(5-iodo-2-pyridinyl)amino]-2-propen-1-one possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases. This makes it a potential therapeutic agent for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other autoimmune disorders .
Environmental Chemistry
In environmental chemistry, this compound is being explored for its potential use in the detection and remediation of environmental pollutants. Its chemical properties allow it to bind to specific contaminants, making it useful in sensors and filtration systems designed to detect and remove harmful substances from the environment .
Material Science
The unique chemical structure of 1-(2,4-Dichlorophenyl)-3-[(5-iodo-2-pyridinyl)amino]-2-propen-1-one makes it a candidate for the development of new materials with specific properties. Researchers are investigating its use in the synthesis of polymers, coatings, and other materials that require specific chemical functionalities .
Biochemical Research
In biochemical research, this compound is used as a tool to study various biochemical pathways and mechanisms. Its ability to interact with specific proteins and enzymes makes it valuable for understanding the molecular basis of diseases and for the development of new biochemical assays .
Based on general scientific research and potential applications of similar compounds. Specific studies and detailed mechanisms may vary.
属性
IUPAC Name |
(Z)-1-(2,4-dichlorophenyl)-3-[(5-iodopyridin-2-yl)amino]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2IN2O/c15-9-1-3-11(12(16)7-9)13(20)5-6-18-14-4-2-10(17)8-19-14/h1-8H,(H,18,19)/b6-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHYXRHBYGZCRW-WAYWQWQTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C=CNC2=NC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)/C=C\NC2=NC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-3-[(5-iodo-2-pyridinyl)amino]-2-propen-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2,5-dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B2680664.png)
![Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-5-yl)propyl]carbamate](/img/structure/B2680665.png)
![2-Methoxy-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide](/img/structure/B2680666.png)
![5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2680668.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(1-methylindazol-5-yl)acetamide;hydrochloride](/img/structure/B2680669.png)
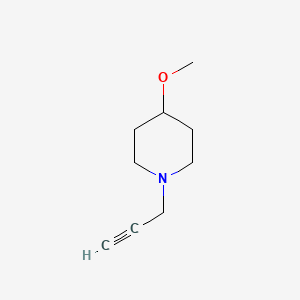
![6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethanamine](/img/structure/B2680671.png)
